molecular formula C13H16O4 B8735727 benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)-

benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)-

Cat. No.: B8735727
M. Wt: 236.26 g/mol
InChI Key: JIAQBCQTAFAXOV-UHFFFAOYSA-N
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Description

benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- is an organic compound with the molecular formula C13H16O4 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an acetoxy group, and a tert-butyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- typically involves the acetylation of 5-tert-butylsalicylic acid. This reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete acetylation.

Industrial Production Methods: On an industrial scale, the production of benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-hydroxy-5-tert-butylbenzoic acid.

    Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, forming 5-tert-butylsalicylic acid.

    Substitution: The acetoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: 2-Hydroxy-5-tert-butylbenzoic acid.

    Reduction: 5-tert-Butylsalicylic acid.

    Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and 5-tert-butylsalicylic acid, which can then interact with enzymes and receptors in biological systems. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    5-tert-Butylsalicylic acid: Similar structure but lacks the acetoxy group.

    2-Acetoxybenzoic acid: Similar structure but lacks the tert-butyl group.

    2-Hydroxy-5-tert-butylbenzoic acid: Similar structure but has a hydroxyl group instead of an acetoxy group.

Uniqueness: benzoic acid, 2-(acetyloxy)-5-(1,1-dimethylethyl)- is unique due to the presence of both the acetoxy and tert-butyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-acetyloxy-5-tert-butylbenzoic acid

InChI

InChI=1S/C13H16O4/c1-8(14)17-11-6-5-9(13(2,3)4)7-10(11)12(15)16/h5-7H,1-4H3,(H,15,16)

InChI Key

JIAQBCQTAFAXOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(C)(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyridine (0.034 mL) and acetic anhydride (0.034 mL) were sequentially added to a methylene chloride (0.54 mL) solution of 5-tert-butylsalicylic acid (0.054 g), followed by stirring at room temperature for 2 hours. The solvent was evaporated under reduced pressure, and 1 mol/L hydrochloric acid and ethyl acetate were added to the residue. The organic layer was separated, washed with a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography [eluent: 100-90% chloroform/methanol] to obtain 0.049 g of 2-acetoxy-5-tert-butylbenzoic acid as a white solid.
Quantity
0.034 mL
Type
reactant
Reaction Step One
Quantity
0.034 mL
Type
reactant
Reaction Step One
Quantity
0.054 g
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
solvent
Reaction Step One

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